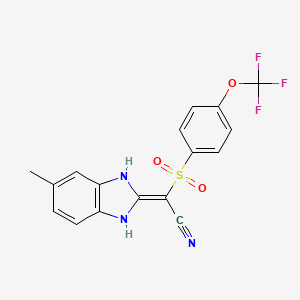

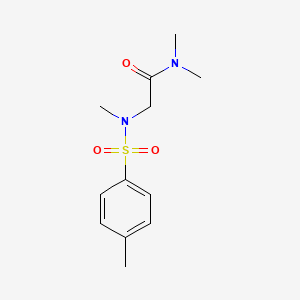

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H27N5O2S and its molecular weight is 389.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound of interest is closely related to a class of chemicals that exhibit varied structural forms and electronic properties. Studies on similar compounds have demonstrated diverse ring conformations and significant polarization of electronic structures, contributing to varied hydrogen-bonded assemblies. This suggests potential utility in exploring intermolecular interactions and designing molecules with specific binding capabilities (Acosta et al., 2013).

Electrophoretic Separation Techniques

Research on related substances has developed nonaqueous capillary electrophoretic separation techniques, highlighting the compound's relevance in analytical chemistry for quality control and substance identification. This approach underscores the compound's potential role in improving analytical methodologies for pharmaceuticals (Ye et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

Novel derivatives of structurally similar compounds have shown significant anti-angiogenic and DNA cleavage activities, pointing towards potential applications in cancer research and therapy. These activities suggest the compound's utility in developing novel anticancer agents by influencing blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Antimicrobial Activity

Compounds with the sulfonamido moiety, similar to the chemical , have been synthesized and evaluated for antibacterial properties. This research area reveals the compound's potential for contributing to the development of new antimicrobial agents, emphasizing its significance in addressing antibiotic resistance (Azab et al., 2013).

Receptor Selectivity and Multireceptor Profile

Investigations into related arylsulfonamide derivatives have examined their selectivity towards specific receptors, offering insights into the design of selective ligands or multifunctional agents for treating complex diseases. This highlights the potential of the compound for contributing to neuropharmacology and the treatment of CNS disorders (Canale et al., 2016).

Wirkmechanismus

Target of Action

The primary target of the compound N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)-1-phenylmethanesulfonamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential for proper collagen folding.

Mode of Action

This compound interacts with its target, collagen prolyl-4-hydroxylase, by inhibiting its activity . This inhibition disrupts the normal process of collagen synthesis, leading to changes in the structure and function of collagen-containing tissues.

Biochemical Pathways

The compound affects the collagen synthesis pathway. By inhibiting collagen prolyl-4-hydroxylase, this compound reduces the production of 4-hydroxyproline, a key component of collagen . This results in the disruption of normal collagen formation and can affect various downstream processes that rely on the presence of properly formed collagen.

Pharmacokinetics

The compound’s molecular weight of 31342 suggests that it may have suitable pharmacokinetic properties for drug development, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by this compound leads to a decrease in the hydroxyproline content in cells . This indicates a reduction in collagen synthesis, which can have various effects at the molecular and cellular level, including changes in cell structure and function.

Eigenschaften

IUPAC Name |

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2S/c1-16-14-18(24-12-6-3-7-13-24)23-19(22-16)20-10-11-21-27(25,26)15-17-8-4-2-5-9-17/h2,4-5,8-9,14,21H,3,6-7,10-13,15H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSCZNXAOSEXRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)CC2=CC=CC=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)

![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)

![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)

![(2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2595892.png)

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)